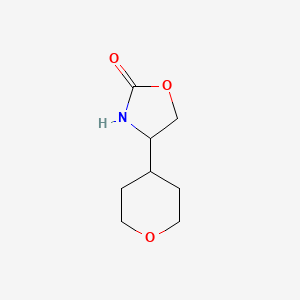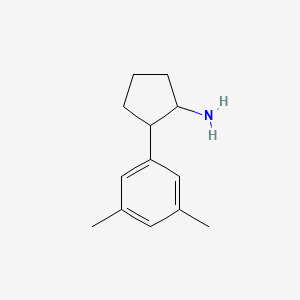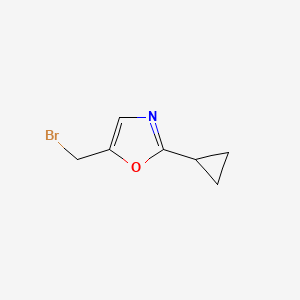![molecular formula C12H16F3NO4 B13215688 3-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13215688.png)
3-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: is a fascinating compound with a complex structure. Its IUPAC name is (1S,5R)-3-(tert-butoxycarbonyl)-6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid . Let’s break down its features:
Molecular Formula: C₁₁H₁₅F₂NO₄
Molecular Weight: 263.24 g/mol
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the following transformations:
Ring Formation: Starting from appropriate precursors, a ring-forming reaction creates the bicyclic azabicyclohexane core.
Functionalization: Introduction of the tert-butoxycarbonyl (Boc) protecting group and the trifluoromethyl (CF₃) substituent.
Carboxylation: The final step adds the carboxylic acid group.
Industrial Production:: While industrial-scale production methods may vary, pharmaceutical companies often employ efficient and scalable synthetic routes to produce this compound.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various oxidation states.
Substitution: Reacts with nucleophiles, such as amines or alkoxides, to form substituted derivatives.
Reduction: Can be reduced to corresponding amines or other functional groups.
Boc Protection: Boc anhydride or Boc-Cl in a solvent like dichloromethane.
Trifluoromethylation: Reagents like CF₃I or CF₃SO₂Cl.
Carboxylation: CO₂ gas or carboxylic acid derivatives.
Major Products:: The major products depend on the specific reaction conditions and the substituents used.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Potential as a drug candidate due to its unique structure and reactivity.
Biological Studies: Investigating its interactions with biological targets.
Materials Science: Used in the design of functional materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are related bicyclic compounds, the trifluoromethyl substitution and the specific azabicyclohexane scaffold make this compound distinctive. Similar compounds include:
Properties
Molecular Formula |
C12H16F3NO4 |
|---|---|
Molecular Weight |
295.25 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C12H16F3NO4/c1-10(2,3)20-9(19)16-4-6-7(5-16)11(6,8(17)18)12(13,14)15/h6-7H,4-5H2,1-3H3,(H,17,18) |
InChI Key |
ORUGQXWDXCWADC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


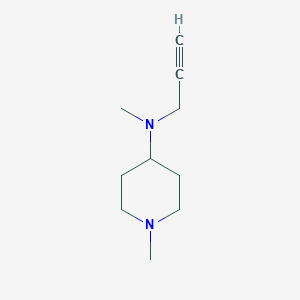
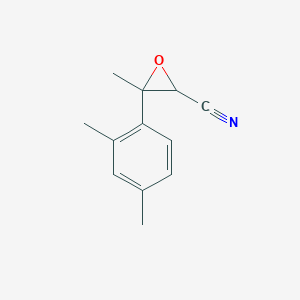
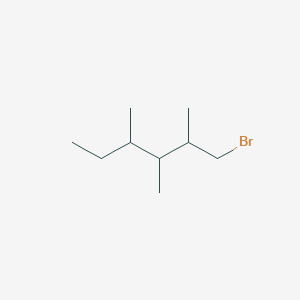
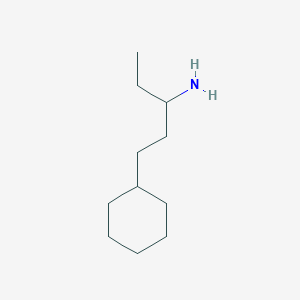
![2-{1-[(Pentan-3-yl)amino]ethyl}phenol](/img/structure/B13215635.png)
![5'-Azaspiro[azetidine-3,3'-bicyclo[5.1.0]octane]-4'-one](/img/structure/B13215641.png)
![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine](/img/structure/B13215644.png)
![(Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13215649.png)



